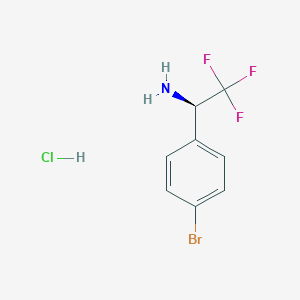

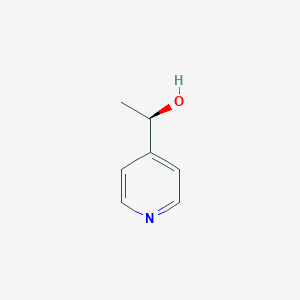

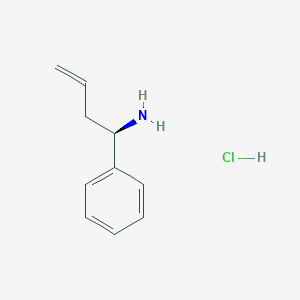

(R)-1-Phenylbut-3-en-1-amine hydrochloride

Vue d'ensemble

Description

(R)-1-Phenylbut-3-en-1-amine hydrochloride, also known as (R)-phenibut HCl, is a synthetic derivative of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA). It is primarily used as a nootropic, or cognitive enhancer, and has been shown to have a number of different pharmacological effects. It is a structural analog of GABA and acts as a GABA agonist, binding to the GABA receptors in the brain and producing a calming effect. It has also been studied for its potential to treat anxiety, depression, and insomnia.

Applications De Recherche Scientifique

Racemization in Pharmaceutical Synthesis

(R)-1-Phenylbut-3-en-1-amine hydrochloride plays a role in the racemization process of pharmaceutical intermediates. For instance, it has been used in the racemization of (S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in preparing the urinary antispasmodic drug solifenacin. This process involves a one-pot procedure with N-chlorination, conversion to the imine hydrochloride, and reduction of the imine double bond (Bolchi et al., 2013).

Ligand Synthesis in Organometallic Chemistry

In organometallic chemistry, this compound is utilized in the synthesis of complex ligands. For example, it is involved in the formation of palladium(II) complexes with cis-s-cis-enaminones (Iida et al., 1981) and in the diastereoselective formation of chiral-at-metal P-tethered arene ruthenium(II) complexes (Pinto et al., 2004).

Enzymatic Kinetic Resolution in Organic Synthesis

This compound is used in the enzymatic kinetic resolution (EKR) of racemates, particularly in the separation of amines and alcohols enantiomers. It has been employed in continuous flow processes using PEG600 carboxylates as acylating agents, resulting in high yield and enantiomeric purity of certain amines (Bassut et al., 2018).

Synthesis of Optically Pure Compounds

This compound is significant in the synthesis of optically pure compounds. It has been used in the preparation of enantiomerically pure tert-butyl(methyl)phenylsilanes, where racemic tert-butyl(methyl)phenylsilyl chloride reacts with (R)-(−)-2-amino-1-butanol to give hydrochloride for further processing (Jankowski et al., 1999).

Pharmaceutical and Medicinal Applications

While this compound itself is not directly used as a medication, its derivatives and related compounds have applications in pharmaceutical and medicinal research. For example, it is involved in the synthesis of compounds with potential analgesic activity and as intermediates in synthesizing various biologically active molecules (Takahashi et al., 1984).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug molecules, where the mechanism of action might involve binding to a specific receptor or enzyme . The mechanism of action for “®-1-Phenylbut-3-en-1-amine hydrochloride” is not specified in the sources I found.

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and potential health effects . The specific safety and hazard information for “®-1-Phenylbut-3-en-1-amine hydrochloride” is not available in the sources I found.

Propriétés

IUPAC Name |

(1R)-1-phenylbut-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNZDHMKEKWBTM-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

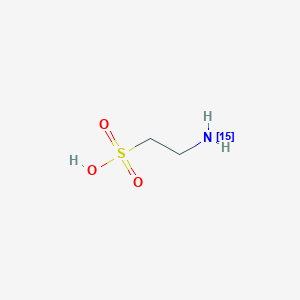

C=CCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.